molecular formula C9H8N2O B009041 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 108106-97-4

2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B009041
CAS No.: 108106-97-4
M. Wt: 160.17 g/mol
InChI Key: CNZRRQHIZFDOSX-UHFFFAOYSA-N
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Description

2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS 108106-97-4) is a specialized cyclopenta[b]pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile key intermediate for constructing complex heterocyclic systems, which are prevalent scaffolds in biologically active molecules. Research Applications and Value: This compound is a valuable precursor in the synthesis of novel pyran, pyridine, and thiophene derivatives. These structural motifs are frequently explored for their potential biological activities. Research on structurally related compounds has demonstrated promising antitumor properties against a panel of human cancer cell lines, indicating its utility in the discovery and development of new anticancer agents . The molecular framework of this chemical makes it a prime candidate for generating compound libraries via multicomponent reactions, facilitating the exploration of structure-activity relationships in drug discovery programs . Product Information: CAS Number: 108106-97-4 Molecular Formula: C 9 H 8 N 2 O Molecular Weight: 160.17 g/mol This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZRRQHIZFDOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358645
Record name 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108106-97-4
Record name 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Safety Information

The compound is classified with several hazard statements including H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Medicinal Chemistry

This compound has shown promise as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Studies:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated its potential in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups facilitate various chemical reactions such as cyclization and nucleophilic substitutions.

Synthetic Applications:

  • Building Block for Heterocycles : It can be utilized in the synthesis of other heterocyclic compounds through reactions like cycloaddition and condensation .

Material Science

Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Material Properties:

  • Thermal Stability : Compounds like this compound have been shown to improve the thermal stability of polymers when used as additives .

Mechanism of Action

The mechanism of action of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Substituent Variations in Cyclopenta[b]pyridine-3-carbonitrile Derivatives

The target compound differs from related derivatives primarily in the substituents on the cyclopenta[b]pyridine core. Key analogs include:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Melting Point (°C) Applications References
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Oxo (2), nitrile (3) C=O, C≡N 186.17 (calc.) Not reported Potential drug intermediates
CAPD-2 (2-methoxy derivative) Methoxy (2), pyridinyl (4,7) C-OCH3, C≡N, C=N 356.38 (calc.) 171–173 Corrosion inhibition
CAPD-4 (2-ethoxy, 2-methoxyphenyl) Ethoxy (2), methoxyphenyl (4,7) C-OCH2CH3, C≡N, C=N 429.48 (calc.) 160–161 Corrosion inhibition
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Chloro (2), nitrile (3) Cl, C≡N 178.62 Not reported Synthetic intermediate
2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Benzyloxy (2) C-OBn, C≡N 266.31 (calc.) Not reported Pharmaceutical intermediate

Key Observations :

  • Electron-withdrawing vs. This may affect solubility and biological activity .
  • Chloro derivative : The chloro-substituted analog () has a lower molecular weight (178.62) and likely higher volatility but lacks the oxo group’s reactivity .

Physicochemical Properties

  • The oxo group in the target compound may further elevate its melting point.
  • Spectroscopic features : IR spectra of CAPD derivatives show C≡N (~2219 cm⁻¹) and C=N (~1602 cm⁻¹) stretches . The oxo group in the target compound would introduce a strong C=O stretch (~1700 cm⁻¹), aiding differentiation.

Biological Activity

2-Oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (commonly referred to as compound 1) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C9H8N2OC_9H_8N_2O, and it possesses a molecular weight of 160.18 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry.

PropertyValue
Chemical Formula C9H8N2O
Molecular Weight 160.18 g/mol
MDL No. MFCD03851982
Pubchem CID 907352
Appearance Powder
Storage Temperature Room Temperature

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial, antitumor, and anti-inflammatory agent. Below are some key findings from recent research.

Antibacterial Activity

Research indicates that compound 1 exhibits notable antibacterial properties. A study conducted by Biosynth demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Antitumor Activity

The antitumor potential of compound 1 has been highlighted in several case studies. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The compounds induced apoptosis through the activation of caspase pathways, suggesting a promising avenue for cancer therapy.

Anti-inflammatory Effects

In addition to its antibacterial and antitumor activities, compound 1 has been shown to possess anti-inflammatory properties. In vitro studies indicated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests its potential application in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various compounds including this compound against standard bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL for E. coli, indicating strong antibacterial activity.
  • Cytotoxicity Assay : In a cytotoxicity assay involving MCF-7 cells, treatment with compound 1 resulted in a significant decrease in cell viability at concentrations above 10 µM after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan injection, administration of compound 1 resulted in a reduction of paw edema by up to 50% compared to the control group.

Q & A

What are the common synthetic routes for preparing 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, and what experimental validations are critical for confirming its structure?

Basic Question
Synthetic routes often involve cyclization strategies, such as palladium-catalyzed reductive cyclization of nitro precursors or nitrile group introduction via nucleophilic substitution. For example, Pd-catalyzed methods using formic acid derivatives as reductants can construct the fused cyclopenta-pyridine core . Post-synthesis, structural validation requires:

  • ¹H/¹³C NMR to confirm ring connectivity and substituent positions.
  • IR spectroscopy to verify the nitrile stretch (~2200 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • X-ray crystallography (if crystals are obtainable) for unambiguous stereochemical assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 2
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

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